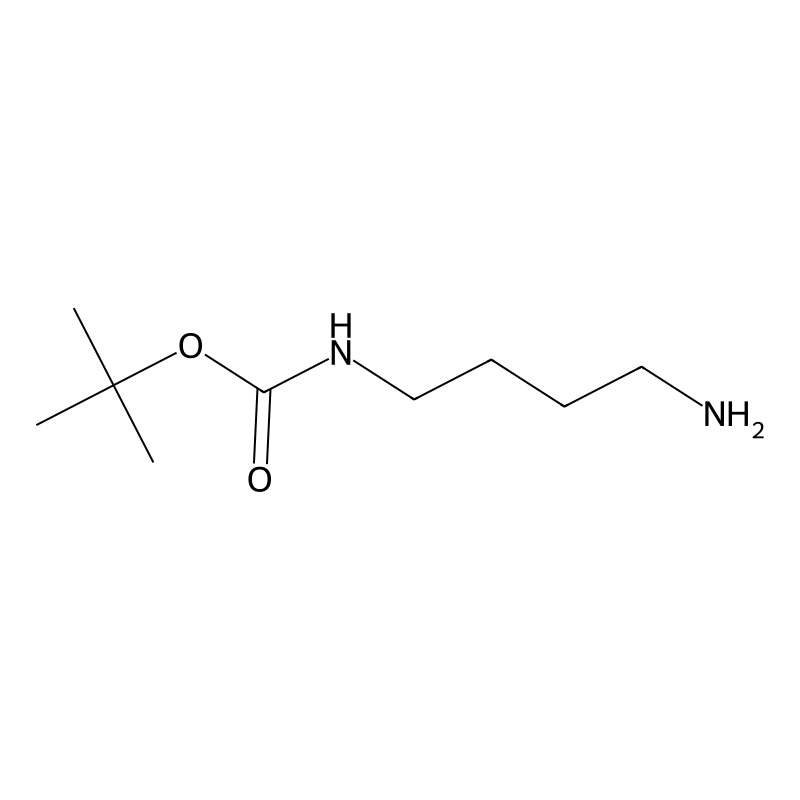

tert-Butyl N-(4-aminobutyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry

Another application is in the palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Suzuki Reaction

Application: N-Boc-1,4-butanediamine is used in the Suzuki reaction . The Suzuki reaction is a type of cross-coupling reaction, used in organic chemistry to form carbon-carbon bonds.

Synthesis of Pharmacophore Elements

Application: N-Boc-1,4-butanediamine is used in the synthesis of N-Boc-aminoalkoxyphenyl derivatives, which are precursors to pharmacophore elements for the treatment of glaucoma .

Results or Outcomes: The outcomes of these reactions would be the production of N-Boc-aminoalkoxyphenyl derivatives. These compounds can then be used as precursors to pharmacophore elements for the treatment of glaucoma .

Synthesis of Anti-HIV Agents

Application: N-Boc-1,4-butanediamine is used in the synthesis of various aloperine derivatives with potential application as anti-HIV agents .

Results or Outcomes: The outcomes of these reactions would be the production of various aloperine derivatives. These compounds have potential application as anti-HIV agents .

Cross-linking Reagent

Application: N-Boc-1,4-butanediamine is used as a cross-linking reagent . Cross-linking reagents are used in various fields of scientific research, including biochemistry and materials science, to create covalent bonds between different molecules.

Results or Outcomes: The outcomes of these reactions would be the production of cross-linked molecules. The specific results would depend on the particular molecules being cross-linked and the conditions under which the reaction was carried out .

tert-Butyl N-(4-aminobutyl)carbamate, with the chemical formula C₉H₂₀N₂O₂ and CAS number 68076-36-8, is a compound characterized by a tert-butyl group attached to a carbamate functionality linked to a 4-aminobutyl chain. It appears as a clear, colorless, viscous liquid and has a molecular weight of 188.27 g/mol. This compound is also known by several synonyms including N-Boc-1,4-diaminobutane and N-(tert-butoxycarbonyl)-1,4-butanediamine .

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 4-aminobutylamine and tert-butyl carbamate.

- Deprotection: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to generate the free amine, 4-aminobutylamine.

- Coupling Reactions: It can be used in peptide synthesis by coupling with carboxylic acids or activated esters.

The biological activity of tert-butyl N-(4-aminobutyl)carbamate has been explored primarily in the context of its derivatives. It is known for its role as a precursor in the synthesis of pharmacologically active compounds, particularly those involving polyamines like spermidine. Its derivatives have shown potential in modulating cellular processes due to their structural similarities to natural polyamines, which are crucial for cell growth and differentiation .

Several methods exist for synthesizing tert-butyl N-(4-aminobutyl)carbamate:

- Boc Protection of 1,4-Diaminobutane:

- 1,4-Diaminobutane is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine to yield tert-butyl N-(4-aminobutyl)carbamate.

- Direct Carbamoylation:

- Reacting tert-butyl isocyanate with 4-aminobutylamine can directly yield the carbamate.

- Alternative Methods:

tert-Butyl N-(4-aminobutyl)carbamate finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and biologically active compounds.

- Polyamine Research: Its derivatives are studied for their roles in cellular functions and potential therapeutic applications.

- Chemical Synthesis: Used as a building block for more complex organic molecules in synthetic organic chemistry.

Studies on the interactions of tert-butyl N-(4-aminobutyl)carbamate with biological systems have indicated its ability to penetrate biological membranes due to its moderate lipophilicity (Log P values ranging from 0.7 to 2.36). This property suggests potential bioavailability and interaction with cellular targets, although specific receptor interactions remain less characterized .

Several compounds share structural similarities with tert-butyl N-(4-aminobutyl)carbamate. Here are some notable examples:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| tert-Butyl (3-hydroxybutyl)carbamate | 167216-30-0 | 0.95 |

| tert-Butyl (10-aminodecyl)carbamate | 216961-61-4 | 0.97 |

| tert-Butyl (4-aminobutyl)carbamate hydrochloride | 33545-98-1 | 0.97 |

Uniqueness: What sets tert-butyl N-(4-aminobutyl)carbamate apart from these similar compounds is its specific functionalization at the 4-position of the butane chain, which influences its reactivity and biological activity profile compared to other derivatives that may possess different functional groups or chain lengths .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H314 (85.71%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (14.29%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant